molecular formula C21H15ClN2O2S B2498812 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide CAS No. 292074-84-1

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide

Cat. No.: B2498812
CAS No.: 292074-84-1
M. Wt: 394.87
InChI Key: VKNHUJFWOVRCRK-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide is a complex organic compound that features a benzothiazole ring, a phenyl group, and a chlorophenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the Phenyl Group: The benzothiazole ring is then coupled with a phenyl group through a Suzuki or Heck coupling reaction.

    Introduction of the Chlorophenoxyacetamide Moiety: The final step involves the reaction of the intermediate with 2-chlorophenoxyacetic acid or its derivatives under amide formation conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based compound used as a UV absorber.

    N-(2-chlorophenyl)-2-(1,3-benzothiazol-2-yl)acetamide: A structurally similar compound with potential bioactivity.

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzothiazole ring and chlorophenoxyacetamide moiety make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O2S/c22-16-5-1-3-7-18(16)26-13-20(25)23-15-11-9-14(10-12-15)21-24-17-6-2-4-8-19(17)27-21/h1-12H,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNHUJFWOVRCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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